Aurora A inhibitor 1

描述

属性

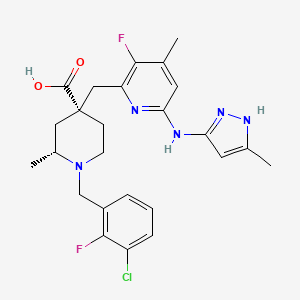

分子式 |

C25H28ClF2N5O2 |

|---|---|

分子量 |

504.0 g/mol |

IUPAC 名称 |

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridinyl]methyl]-2-methylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C25H28ClF2N5O2/c1-14-9-20(30-21-10-15(2)31-32-21)29-19(22(14)27)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-18(26)23(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1 |

InChI 键 |

FFBJZTQMALZDTE-PUAOIOHZSA-N |

手性 SMILES |

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |

规范 SMILES |

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Role of Aurora A Inhibitor 1

Abstract

Aurora A kinase is a pivotal serine/threonine kinase that governs critical stages of mitosis, including centrosome maturation and bipolar spindle assembly.[1][2][3] Its amplification and overexpression are frequently correlated with tumorigenesis, establishing it as a high-value target for cancer therapy.[4] Aurora A Inhibitor 1 is a novel, potent, and highly selective small molecule designed to inhibit the catalytic activity of Aurora A kinase.[5] This technical guide provides a comprehensive overview of the biochemical function of this compound, its mechanism of action, its impact on cellular signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and kinase inhibitor development.

The Role of Aurora A Kinase in Cell Cycle and Oncology

The Aurora Kinase Family

The Aurora kinase family in mammals comprises three highly conserved serine/threonine kinases: Aurora A, Aurora B, and Aurora C.[6] While structurally similar, particularly in their C-terminal catalytic domains, their functions, localization, and expression patterns throughout the cell cycle are distinct.[7][8] Aurora A is primarily involved in regulating mitotic entry and spindle formation from the centrosome.[8] In contrast, Aurora B functions as a component of the chromosomal passenger complex, crucial for chromosome segregation and cytokinesis.[3][7]

Aurora A: A Key Mitotic Regulator

The expression of Aurora A is tightly regulated and peaks during the G2 and M phases of the cell cycle.[1][7] Its functions are essential for the orderly progression through mitosis:

-

Centrosome Maturation and Separation: During the G2 phase, Aurora A is recruited to the centrosome, where it phosphorylates numerous substrates to promote the maturation and separation of centrosomes, a prerequisite for the formation of a bipolar spindle.[2][9]

-

Mitotic Entry: Aurora A facilitates entry into mitosis by phosphorylating and activating key cell cycle proteins, including the CDK-activating phosphatase CDC25B, which in turn activates the Cyclin-B/CDK1 complex.[9][10]

-

Spindle Assembly: The kinase plays a critical role in the assembly and stability of the mitotic spindle by targeting proteins such as the microtubule-associated protein TPX2.[3][6]

Overexpression of Aurora A in Cancer

The gene encoding Aurora A is located on chromosome 20q13, a region frequently amplified in various human cancers.[1] Overexpression of Aurora A leads to genetic instability, aneuploidy, and cellular transformation.[4][9] This aberrant activity disrupts normal mitotic checkpoints and promotes cell proliferation, making Aurora A an attractive therapeutic target. Consequently, numerous small-molecule inhibitors have been developed to target its ATP-binding site.[4][11]

This compound: A Potent and Selective Modulator

Overview and Mechanism of Action

This compound is a potent and exceptionally selective ATP-competitive inhibitor of Aurora A kinase.[5] By occupying the ATP-binding pocket, it blocks the phosphotransferase activity of the enzyme, preventing the phosphorylation of its downstream substrates.[11] This inhibition disrupts the cascade of events orchestrated by Aurora A, leading to severe defects in mitotic progression. The primary cellular consequences include failed centrosome separation, defective spindle assembly, prolonged mitotic arrest, and ultimately, the induction of apoptosis in rapidly dividing cancer cells.[11][12]

Quantitative Inhibitory Profile

This compound demonstrates high potency against its target. Biochemical assays have quantified its inhibitory activity, highlighting its selectivity over other closely related kinases.

| Parameter | Target Enzyme | Value | Reference |

| IC50 | Aurora A | 3.4 nM | [5][13] |

| Ki | Aurora A | 0.5 nM | [14] |

| Ki | Aurora A / TPX2 Complex | 0.2 nM | [14] |

| Ki | Aurora B / INCENP Complex | 180 nM | [14] |

| Cellular Selectivity | Aurora B, CDKs | No inhibition observed | [5] |

Comparative Analysis with Other Aurora Kinase Inhibitors

To provide context, the inhibitory profile of this compound is compared here with other well-characterized Aurora kinase inhibitors currently in preclinical and clinical development. The data underscores the superior selectivity of this compound.

| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (AurB / AurA) | Reference |

| This compound (Ki) | 0.5 | 180 | 360-fold | [14] |

| Alisertib (MLN8237) (Ki) | 0.1 | 2.7 | 27-fold | [14] |

| MK-5108 (Ki) | ≤0.01 | 1.8 | >180-fold | [14] |

| MK-8745 (Ki) | 0.2 | 206 | 1030-fold | [14] |

| PHA-739358 (IC50) | 13 | 79 | 6-fold | [15] |

| ZM447439 (IC50) | 110 | 130 | ~1.2-fold | [16] |

Core Signaling Pathways and Cellular Consequences of Inhibition

Disruption of Mitotic Progression

Aurora A acts as a central node in the signaling network that controls mitosis. Its inhibition by this compound triggers a collapse of this network. The kinase's activation, often facilitated by co-activators like TPX2, is a critical step.[14] Once active, Aurora A phosphorylates a suite of substrates that execute the formation of the mitotic apparatus.

References

- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 4. Biology of Aurora A kinase: implications in cancer manifestation and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Aurora kinase - Wikipedia [en.wikipedia.org]

- 7. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]

- 12. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Aurora A Inhibition on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora A kinase (AURKA) is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, bipolar spindle assembly, and mitotic entry.[1][2] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[1] Overexpression of AURKA is a common feature in many human cancers and is linked to genomic instability and tumorigenesis. Consequently, AURKA has emerged as a high-value target for cancer therapy. This technical guide provides an in-depth analysis of the effects of selective Aurora A inhibitors on cell cycle progression, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action of Aurora A Inhibitors on the Cell Cycle

Selective inhibitors of Aurora A are typically ATP-competitive molecules that prevent the kinase from phosphorylating its downstream substrates.[3] The primary consequence of this inhibition is a disruption of mitotic processes.[4] Inhibition of AURKA's catalytic activity leads to defects in centrosome separation and maturation, failure to form a proper bipolar mitotic spindle, and ultimately, a robust G2/M phase cell cycle arrest.[3][4] This mitotic arrest is often transient and can lead to several cellular fates, including apoptosis, endoreduplication resulting in polyploidy, or mitotic catastrophe.[5][6]

Quantitative Effects of Aurora A Inhibitors on Cell Cycle Distribution

The hallmark of Aurora A inhibition is a significant accumulation of cells in the G2/M phase of the cell cycle. This effect has been quantified across various cancer cell lines using different selective inhibitors.

Table 1: Effect of MLN8237 (Alisertib) on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| MM1.S (Multiple Myeloma) | DMSO (24h) | 59.8 | 24.3 | 15.9 | [7] |

| 0.5µM MLN8237 (24h) | 26.9 | 10.2 | 62.9 | [7] | |

| OPM1 (Multiple Myeloma) | DMSO (24h) | 65.5 | 16.9 | 17.6 | [7] |

| 0.5µM MLN8237 (24h) | 48.7 | 12.1 | 39.2 | [7] | |

| T24 (Bladder Cancer) | No Treatment (48h) | - | - | 9 (4N) | [8] |

| 1µM MLN8237 (48h) | - | - | 72 (4N) | [8] | |

| UM-UC-3 (Bladder Cancer) | No Treatment (48h) | - | - | 10 (4N) | [8] |

| 1µM MLN8237 (48h) | - | - | 84 (4N) | [8] | |

| RT4 (Bladder Cancer) | No Treatment (48h) | - | - | 22 (4N) | [8] |

| 1µM MLN8237 (48h) | - | - | 92 (4N) | [8] |

Table 2: Effect of MK-5108 on Cell Cycle Distribution in Epithelial Ovarian Cancer (EOC) Stem Cells

| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |

| EOC Stem Cell 1 | DMSO (24h) | 55.2 | 26.1 | 18.7 | [3] |

| 5µM MK-5108 (24h) | 16.3 | 13.9 | 69.8 | [3] | |

| 5µM MK-5108 (48h) | 11.2 | 10.5 | 78.3 | [3] |

Table 3: Effect of LY3295668 (AK-01) on G2 Phase Population in Merkel Cell Carcinoma (MCC) Cells

| Cell Line | Treatment (48h) | % Increase in G2 Population (vs. Control) | Reference |

| MCC-9 | 300nM LY3295668 | Significant Increase | [9] |

| MKL-1 | 300nM LY3295668 | Significant Increase | [9] |

| MCC-5 | 300nM LY3295668 | No Significant Increase | [9] |

Key Signaling Pathways and Logical Relationships

Aurora A Signaling Pathway in Mitosis

Aurora A is a central node in the regulation of mitotic entry and spindle formation. It is activated by phosphorylation and binding to cofactors like TPX2. Once active, it phosphorylates a cascade of downstream targets essential for mitotic progression.

Caption: Aurora A signaling cascade during the G2/M transition and its inhibition.

Logical Flow of Aurora A Inhibition Leading to Cell Cycle Arrest

The inhibition of Aurora A initiates a series of events that culminate in mitotic arrest and potential cell death.

Caption: Cellular consequences following the inhibition of Aurora A kinase activity.

Experimental Protocols

Cell Synchronization

To study the effects of inhibitors on specific cell cycle phases, cell populations are often synchronized. A common method is the double thymidine block, which arrests cells at the G1/S boundary.[1]

-

Initial Seeding: Plate cells at an appropriate density to ensure they do not reach confluency during the synchronization process.

-

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[1] This will arrest cells that are synthesizing DNA.

-

Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed 1x PBS, and add fresh, pre-warmed complete medium. Incubate for 9 hours.[1]

-

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. At this point, the majority of cells will be arrested at the G1/S boundary.[1]

-

Final Release: Remove the thymidine and add fresh medium. Cells will now progress through the cell cycle in a synchronized manner. Samples can be collected at various time points post-release to analyze progression through S, G2, and M phases.

Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)

This is the standard method for quantifying cell cycle distribution based on DNA content.

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Detailed Protocol Steps:

-

Cell Preparation: After inhibitor treatment for the desired duration, harvest adherent cells using trypsin-EDTA and pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).[8]

-

Washing: Resuspend the cell pellet in cold 1x PBS, centrifuge again, and discard the supernatant.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 1 hour at 4°C.[10] Cells can be stored in ethanol at -20°C for longer periods.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in a buffer like PBS with 0.1% Triton X-100.[8] The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.[3]

-

Analysis: Analyze the samples on a flow cytometer. Propidium iodide fluorescence is typically detected in the FL2 or a similar red channel. The resulting histogram will show peaks corresponding to cells with 2N DNA content (G0/G1 phase), cells with 4N DNA content (G2/M phase), and a broader distribution in between representing cells in S phase.

Immunofluorescence Staining for Mitotic Spindles

This technique allows for the direct visualization of the structural defects in the mitotic apparatus caused by Aurora A inhibition.

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

-

Treatment: Treat cells with the Aurora A inhibitor for the desired time.

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells, for example, with 10% neutral buffered formalin for 10 minutes at room temperature or with ice-cold methanol at -20°C for 10 minutes.[11][12]

-

Permeabilization: If using a cross-linking fixative like formalin, permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[11]

-

Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin or 10% normal goat serum in PBS) for at least 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a spindle component, such as anti-α-tubulin (for microtubules) or anti-γ-tubulin (for centrosomes), diluted in blocking buffer. Incubation is typically for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) that recognizes the primary antibody. This step should be done in the dark for 1 hour at room temperature.

-

Counterstaining and Mounting: Wash the cells three times with PBS. A DNA counterstain like DAPI can be added to the second wash to visualize chromosomes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Cells treated with an Aurora A inhibitor will often display monopolar or multipolar spindles, contrasting with the normal bipolar spindles seen in control cells.

Conclusion

The inhibition of Aurora A kinase potently disrupts cell cycle progression, primarily by inducing a G2/M arrest due to defects in mitotic spindle formation. This fundamental mechanism of action is supported by extensive quantitative data from flow cytometry and visualized through immunofluorescence. The detailed protocols provided herein serve as a guide for researchers to accurately assess the impact of novel Aurora A inhibitors. Understanding these effects at a technical level is crucial for the continued development of this important class of anti-cancer therapeutics.

References

- 1. Cell Synchronization by Double Thymidine Block [bio-protocol.org]

- 2. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Protocols [moorescancercenter.ucsd.edu]

- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Properties of Aurora A Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage investigation into the properties of Aurora A Inhibitor 1, also known as TCS7010. This potent and selective small molecule inhibitor of Aurora A kinase has demonstrated significant potential in preclinical studies. This document summarizes its biochemical and cellular activities, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its evaluation.

Core Properties and Activity of this compound (TCS7010)

This compound is a 2,4-dianilinopyrimidine derivative that exhibits high potency and selectivity for Aurora A kinase.[1] Its mechanism of action involves competing with ATP for the kinase's binding site, thereby inhibiting its catalytic activity.[1] This inhibition leads to a cascade of cellular events, primarily disrupting mitotic progression and inducing apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (TCS7010) in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

| Target | IC50 (nM) | Selectivity (fold vs. Aurora A) | Reference |

| Aurora A | 3.4 | - | [1] |

| Aurora B | 3400 | 1000 | [1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 190 | [1] |

| HT29 | Colorectal Carcinoma | 2900 | [1] |

| HeLa | Cervical Cancer | 416 | [1] |

| KCL-22 | Chronic Myelogenous Leukemia | Effective at 500-5000 | [1] |

| KG-1 | Acute Myelogenous Leukemia | Effective at 500-5000 | [1] |

| HL-60 | Acute Promyelocytic Leukemia | Effective at 500-5000 | [1] |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to characterize it.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound (TCS7010).

Biochemical Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from the methods used to determine the IC50 values of TCS7010 against Aurora A and Aurora B kinases.[1]

-

Materials:

-

Recombinant human Aurora A and Aurora B kinases

-

GST-fused N-terminus of Histone H3 (amino acids 1-18) as substrate

-

96-well ELISA plates

-

Phosphate-Buffered Saline (PBS)

-

I-block blocking buffer

-

Kinase buffer (composition not specified, but typically contains Tris-HCl, MgCl2, DTT, and BSA)

-

ATP (at a concentration near the Km for each kinase, e.g., 30 µM)

-

This compound (TCS7010) dissolved in DMSO

-

Anti-phospho-Histone H3 (Ser10) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

1 M Phosphoric acid (stop solution)

-

Plate reader

-

-

Procedure:

-

Coat 96-well ELISA plates with 2 µg/mL of GST-Histone H3 substrate in PBS overnight at 4°C.

-

Wash the plates with PBS and block with 1 mg/mL I-block in PBS for 1 hour at room temperature.

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 4%).

-

Add the diluted inhibitor to the wells.

-

Initiate the kinase reaction by adding Aurora A (e.g., 5 ng/mL) or Aurora B (e.g., 45 ng/mL) and ATP (30 µM) to the wells.

-

Incubate for 40 minutes at 30°C.

-

Wash the plates with PBS containing 0.05% Tween-20 (PBST).

-

Add the anti-phospho-Histone H3 (Ser10) primary antibody and incubate for 1 hour at room temperature.

-

Wash with PBST.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash with PBST.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction by adding 1 M phosphoric acid.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is based on the methodology used to determine the anti-proliferative IC50 values of TCS7010 in various cancer cell lines.[1]

-

Materials:

-

HCT116, HT29, or other cancer cell lines

-

Complete cell culture medium

-

384-well opaque-walled plates

-

This compound (TCS7010) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in 384-well opaque-walled plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 50 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 10 µL of the diluted inhibitor to the wells. Include vehicle control (DMSO) wells.

-

Incubate for 4 days (96 hours) at 37°C in a 5% CO2 atmosphere.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add 30 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is adapted from studies investigating the effect of TCS7010 on the cell cycle distribution of HCT116 cells.[2]

-

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

This compound (TCS7010) dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA, and 50 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 18 and 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Apoptosis Assay (Annexin V and PI Staining)

This protocol is based on the methodology used to assess apoptosis induction by TCS7010 in HCT116 cells.[2]

-

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

This compound (TCS7010) dissolved in DMSO

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Western Blot Analysis for Phospho-Aurora A

This protocol describes a general method to assess the inhibition of Aurora A phosphorylation in cells treated with TCS7010.[2]

-

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

This compound (TCS7010) dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-Aurora A (Thr288) and anti-total Aurora A

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed HCT116 cells and treat with various concentrations of this compound for a short duration (e.g., 15 minutes to 2 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Aurora A (Thr288) primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Aurora A antibody to confirm equal loading.

-

References

An In-depth Technical Guide to the Fundamental Interactions of Aurora A Inhibitor 1 with Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurora A inhibitor 1 (also known as TCS7010), a potent and selective small molecule inhibitor of Aurora A kinase. This document details its mechanism of action, its interaction with kinases, and provides detailed protocols for key experimental assays used in its characterization.

Introduction to Aurora A Kinase and its Inhibition

Aurora A is a key serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in a wide range of human cancers and is often associated with genomic instability and tumorigenesis.[3][4] Consequently, Aurora A has emerged as a significant target for cancer therapy.[3] Aurora A inhibitors are a class of drugs that function by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates and leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4]

This compound (TCS7010)

This compound, also referred to as TCS7010, is a potent and highly selective inhibitor of Aurora A kinase.[3] It belongs to the 2,4-dianilinopyrimidine class of compounds.[5]

Chemical Structure:

Mechanism of Action

TCS7010 exerts its anti-cancer effects by selectively inhibiting the kinase activity of Aurora A. This inhibition leads to a cascade of cellular events culminating in apoptosis. The primary mechanism of action involves the induction of the unfolded protein response (UPR) mediated by the generation of reactive oxygen species (ROS).[4][6][7] This ROS-mediated UPR signaling pathway ultimately triggers programmed cell death.[3][6][7]

Interaction with Kinases and Quantitative Data

TCS7010 is characterized by its high potency against Aurora A and remarkable selectivity over the closely related Aurora B kinase.

Table 1: In Vitro Kinase Inhibition Profile of this compound (TCS7010)

| Kinase | IC50 (nM) | Selectivity vs. Aurora B |

| Aurora A | 3.4 | >1000-fold |

| Aurora B | >3400 | - |

Data sourced from multiple references.[3][8]

The high selectivity of TCS7010 for Aurora A over Aurora B is attributed to a single amino acid difference within the ATP-binding pocket of the kinases.[5] Specifically, the threonine residue at position 217 (Thr217) in Aurora A is a key determinant for the high-affinity binding of this inhibitor class.[2][5] In Aurora B, the corresponding residue is a glutamate (Glu161), which results in significantly weaker inhibition by TCS7010.[5]

A comprehensive kinase selectivity profile for TCS7010 against a broad panel of kinases is not publicly available at the time of this writing. However, the known high selectivity against Aurora B suggests a targeted mode of action.

Table 2: Anti-proliferative Activity of this compound (TCS7010) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.3776 |

| HT29 | Colon Carcinoma | 5.6 |

| HeLa | Cervical Cancer | 0.416 |

| KCL-22 | Leukemia | ~5 |

| KG-1 | Leukemia | <5 |

| HL-60 | Leukemia | <5 |

Data compiled from multiple sources.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

ELISA-based Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant Aurora A and Aurora B kinase

-

GST-fused N-terminus of Histone H3 (amino acids 1-18) as substrate

-

96-well ELISA plates

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., 1 mg/mL I-block in PBS)

-

Kinase buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, and ATP)

-

ATP solution (e.g., 30 µM)

-

This compound (TCS7010) at various concentrations

-

Anti-phospho-Histone H3 (Ser10) primary antibody (e.g., 6G3 mouse monoclonal)

-

HRP-conjugated secondary antibody (e.g., sheep-anti-mouse HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M Phosphoric acid)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with 2 µg/mL of the GST-Histone H3 substrate in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

-

Blocking: Block the wells with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the plate three times with PBST.

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase buffer, ATP, and the respective kinase (e.g., 5 ng/mL Aurora A or 45 ng/mL Aurora B).

-

Add the inhibitor at various concentrations to the designated wells. Include a DMSO control.

-

Add the kinase reaction mixture to the wells.

-

Incubate for 40 minutes at 30°C.

-

-

Washing: Wash the plate three times with PBST.

-

Primary Antibody Incubation: Add the anti-phospho-Histone H3 (Ser10) primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with PBST.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with PBST.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cancer cell lines (e.g., HCT116, HT29, HeLa)

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

This compound (TCS7010) at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells into opaque-walled multiwell plates at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate) in their respective culture medium.

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Inhibitor Treatment: Add various concentrations of this compound to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each inhibitor concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound (TCS7010) at an effective concentration (e.g., 5 µM)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with this compound for a specified time (e.g., 24 hours). Include an untreated or DMSO-treated control group.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

-

Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Signaling Pathways and Visualizations

Inhibition of Aurora A by TCS7010 disrupts the normal progression of mitosis and activates stress-induced apoptotic pathways.

Caption: this compound signaling pathway.

Caption: ELISA-based kinase inhibition assay workflow.

Caption: Annexin V apoptosis assay workflow.

Conclusion

This compound (TCS7010) is a highly potent and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its mechanism of action, involving the induction of ROS and the UPR pathway, provides a clear rationale for its anti-tumor effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this and similar compounds in the field of oncology drug discovery and development. The high selectivity of TCS7010 for Aurora A over Aurora B makes it a valuable tool for dissecting the specific roles of Aurora A in cellular processes.

References

- 1. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Aurora A inhibitor 1 and its role in mitotic spindle formation

An In-depth Technical Guide to Aurora A Inhibition and its Role in Mitotic Spindle Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aurora A kinase (AURKA) is a pivotal serine/threonine kinase that governs multiple critical events during mitosis, including centrosome maturation, mitotic entry, and the assembly of a functional bipolar spindle.[1][2][3] Its overexpression is frequently linked to genomic instability and tumorigenesis, making it a high-value target for cancer therapeutics.[2][4] This document provides a comprehensive technical overview of the role of Aurora A in mitotic spindle formation and the consequences of its pharmacological inhibition. We will use Alisertib (MLN8237), a well-characterized, selective Aurora A inhibitor, as a primary example to detail the mechanism of action, cellular phenotypes, and therapeutic implications of targeting this pathway.

The Role of Aurora A Kinase in Mitosis

From the G2 phase to the end of mitosis, Aurora A localizes to the centrosomes and spindle microtubules.[1] Its activity is essential for the orderly progression through cell division.

2.1 Centrosome Maturation and Separation: During the G2 phase, Aurora A is enriched at the centrosomes, where it orchestrates centrosome maturation. This process involves the recruitment of large amounts of pericentriolar material (PCM), which is crucial for microtubule nucleation.[5] Key functions include:

-

Recruitment of Key Factors: Aurora A facilitates the recruitment of proteins like TACC (Transforming acidic coiled-coil protein) and NDEL1, which are essential for centrosome maturation and function.[1]

-

Centrosome Separation: Aurora A regulates the separation of duplicated centrosomes by phosphorylating motor proteins like Eg5.[1] Inhibition of Aurora A leads to a failure in centrosome separation, resulting in the formation of a monopolar spindle, a characteristic phenotype.[1][6]

2.2 Bipolar Spindle Assembly and Microtubule Dynamics: Aurora A is critical for the assembly and maintenance of the bipolar mitotic spindle.[1][2] Its kinase activity ensures the proper balance of forces required for spindle integrity.

-

Microtubule Nucleation and Stability: Aurora A influences microtubule dynamics. Its inhibition can lead to disorganized microtubule networks, decreased microtubule growth and shrinkage rates, and reduced nucleation.[7][8] This disrupts the formation of a stable, bipolar spindle.[9]

-

Phosphorylation of Spindle Assembly Factors: Aurora A phosphorylates numerous substrates involved in spindle function, including the kinesin CENP-E and the tumor suppressor RASSF1A, to regulate chromosome segregation and M-phase progression.[2]

Mechanism and Consequences of Aurora A Inhibition

Pharmacological inhibition of Aurora A provides a powerful tool to study its function and serves as a promising anti-cancer strategy. Alisertib (MLN8237) is an orally bioavailable, small-molecule inhibitor that is ~200 times more selective for Aurora A than for the related Aurora B kinase.[10]

3.1 Molecular Mechanism of Inhibition: Aurora A inhibitors like Alisertib typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the autophosphorylation of Threonine 288 (Thr288) in the activation loop, which is required for full kinase activity.[10][11] This effectively blocks the downstream phosphorylation of Aurora A substrates.

3.2 Cellular Phenotypes of Aurora A Inhibition: Inhibition of Aurora A kinase activity leads to distinct and severe mitotic defects:

-

Spindle Abnormalities: The most common phenotype is the formation of monopolar spindles due to failed centrosome separation.[1][12] Other defects include multipolar spindles and spindle pole fragmentation, arising from an imbalance of microtubule-generated forces.[9][13]

-

Mitotic Arrest and Catastrophe: Cells treated with an Aurora A inhibitor are often unable to form a proper metaphase plate and undergo a prolonged mitotic arrest.[10][12] This arrest can ultimately lead to mitotic catastrophe, where cells attempt to exit mitosis without proper chromosome segregation, resulting in aneuploidy, micronuclei formation, and apoptosis or senescence.[10][12]

-

Synthetic Lethality: In cancer cells with specific genetic backgrounds, such as the loss of the RB1 tumor suppressor, Aurora A inhibition has been shown to be synthetically lethal, highlighting a targeted therapeutic opportunity.

Quantitative Data on Aurora A Inhibitors

The potency and selectivity of various Aurora A inhibitors have been characterized in biochemical and cell-based assays.

Table 1: Biochemical Potency of Selected Aurora Kinase Inhibitors

| Inhibitor | Target(s) | Aurora A (Ki or IC50) | Aurora B (Ki or IC50) | Selectivity (AurB/AurA) | Reference |

|---|---|---|---|---|---|

| Alisertib (MLN8237) | AurA | 0.23 nM (Ki) | 1.10 nM (Ki) | ~27-fold | [14][15] |

| MK-5108 | AurA | 0.04 nM (Ki) | 1.49 nM (Ki) | ~220-fold | [15][16] |

| MK-8745 | AurA | 0.41 nM (Ki) | 66.8 nM (Ki) | ~1030-fold | [14][15] |

| MLN8054 | AurA | 0.80 nM (Ki) | 1.65 nM (Ki) | ~11-fold | [14][15] |

| VX-680 | Pan-Aur | 0.7 nM (Ki) | 18 nM (Ki) | N/A | [16] |

| AZD1152-HQPA | AurB | 351.9 nM (Ki) | 0.02 nM (Ki) | N/A |[15] |

Table 2: Effect of Aurora A Inhibition on Interphase Microtubule Dynamics (Data from HeLa cells treated with GSK600063A, a selective Aurora A inhibitor)

| Parameter | Control | Aurora A Inhibition | p-value | Reference |

|---|---|---|---|---|

| Shrinkage Rate (µm/min) | 27.8 ± 12.1 | 16.2 ± 10.9 | < 0.0001 | [8] |

| Growth Rate (µm/min) | 10.1 ± 4.1 | 7.8 ± 3.5 | 0.0007 | [8] |

| Frequency of Rescue (events/min) | 0.21 ± 0.009 | 0.13 ± 0.009 | 0.0004 |[8] |

Signaling Pathways and Visualizations

5.1 Aurora A Signaling Pathway in Mitotic Spindle Formation

Aurora A activation is a complex process involving allosteric modulators and autophosphorylation.[4] Once active, it phosphorylates a cascade of downstream targets to drive mitotic progression.

Caption: Aurora A signaling pathway in mitotic spindle assembly.

Experimental Protocols

Detailed methodologies are crucial for assessing the efficacy and mechanism of Aurora A inhibitors.

6.1 Protocol: In Vitro Kinase Assay for Inhibitor Potency (IC50 Determination)

This protocol is used to measure the concentration of an inhibitor required to reduce the enzymatic activity of Aurora A by 50%.

Caption: Workflow for an in vitro Aurora A kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human Aurora A kinase, biotinylated peptide substrate (e.g., Kemptide), ATP, kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), test inhibitor (e.g., Alisertib), detection reagent (e.g., ADP-Glo™, Promega).

-

Procedure: a. Perform 1:3 serial dilutions of the inhibitor in DMSO, then dilute into the kinase reaction buffer. b. In a 384-well plate, add 5 µL of diluted inhibitor. c. Add 5 µL of a 2X solution of Aurora A kinase and substrate to each well to initiate the reaction. d. Incubate the plate for 60 minutes at room temperature. e. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. f. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes. g. Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[14]

6.2 Protocol: Immunofluorescence Microscopy for Spindle Defect Analysis

This protocol allows for the direct visualization of mitotic spindle morphology and chromosome alignment in cells treated with an Aurora A inhibitor.

Caption: Workflow for immunofluorescence analysis of mitotic spindles.

Methodology:

-

Cell Culture: Seed HeLa or U2OS cells onto glass coverslips. After 24 hours, treat with the desired concentration of Aurora A inhibitor or DMSO vehicle for 16-24 hours.

-

Fixation and Permeabilization: a. Wash cells with PBS. b. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: a. Block non-specific binding with 3% BSA in PBS for 1 hour. b. Incubate with primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin) diluted in blocking buffer for 1-2 hours. c. Wash three times with PBS. d. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour in the dark. e. Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize DNA.

-

Imaging: Mount coverslips on slides with anti-fade mounting medium. Acquire images on a high-resolution fluorescence microscope. Analyze and score at least 100 mitotic cells per condition for spindle morphology.[14]

Conclusion

Aurora A kinase is an indispensable regulator of mitotic spindle formation. Its inhibition by targeted small molecules like Alisertib (MLN8237) leads to catastrophic mitotic errors, including the formation of monopolar spindles and subsequent cell death. This mechanism provides a strong rationale for the development of Aurora A inhibitors as anti-cancer agents, particularly for tumors characterized by genomic instability or specific vulnerabilities like RB1 loss. The quantitative assays and protocols detailed herein provide a robust framework for the continued evaluation of this important class of therapeutic compounds.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. mdpi.com [mdpi.com]

- 6. rupress.org [rupress.org]

- 7. Pharmacological inhibition of aurora-A but not aurora-B impairs interphase microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Aurora A Inhibitor 1 Binding: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora A kinase is a critical regulator of mitotic progression and a validated target in oncology. Its overexpression is linked to tumorigenesis and poor prognosis in various cancers. Designing specific and potent inhibitors is a key focus of cancer drug discovery. Understanding the structural basis of inhibitor binding is paramount for developing next-generation therapeutics with improved selectivity and efficacy. This guide provides an in-depth examination of the structural biology of Aurora A in complex with a selective inhibitor, referred to herein as "Aurora A Inhibitor 1" (TCS7010), a potent 2,4-dianilinopyrimidine-based compound. We detail the binding kinetics, thermodynamics, and key molecular interactions, supplemented with comprehensive experimental protocols and pathway diagrams to facilitate further research.

Introduction to Aurora A Kinase

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division.[1][2] The three mammalian members, Aurora A, B, and C, have highly conserved catalytic domains but differ in their localization and specific functions during mitosis.[2][3]

-

Aurora A: Primarily involved in centrosome maturation and separation, mitotic entry, and the assembly of a stable bipolar spindle.[3][4][5]

-

Aurora B: A component of the chromosomal passenger complex, it regulates chromosome segregation and cytokinesis.[4]

-

Aurora C: Functions mainly in germ-line cells.[2]

Due to its role in mitotic control, dysregulation and overexpression of Aurora A can lead to genetic instability, a hallmark of cancer.[2][5] This has made it an attractive target for therapeutic intervention. The development of selective Aurora A inhibitors is challenging due to the high homology of the ATP-binding site among kinase family members.[6] Structural biology provides critical insights into the subtle conformational differences that can be exploited to achieve inhibitor selectivity.[6][7]

Aurora A Structure, Activation, and Signaling

The structure of Aurora A consists of a smaller N-terminal lobe and a larger C-terminal lobe, with the ATP-binding site located in the cleft between them. Key regulatory elements include:

-

The Activation Loop (A-Loop): Contains a critical threonine residue (Thr288). Autophosphorylation of Thr288, stimulated by co-factors like TPX2, stabilizes the kinase in an active conformation.[8][9]

-

The DFG Motif: Located at the start of the A-loop, its conformation ("DFG-in" for active, "DFG-out" for inactive) is crucial for kinase activity and inhibitor binding.[10][11] Many selective inhibitors achieve their specificity by binding to and stabilizing a particular DFG conformation.[10][12]

Aurora A is activated during the G2/M phase transition.[3] Its activity is regulated by phosphorylation and interactions with protein partners like TPX2, which not only activates the kinase but also localizes it to the spindle microtubules.[2][9][13] Downstream, Aurora A phosphorylates numerous substrates to orchestrate mitotic events. It also interacts with and stabilizes oncogenic proteins like N-Myc, providing a non-catalytic rationale for its inhibition in certain cancers like neuroblastoma.[14][15]

Aurora A Signaling Pathway

Caption: A simplified diagram of the Aurora A signaling pathway, including key activators and downstream cellular processes.

Structural Binding of this compound (TCS7010)

This compound (TCS7010) is a highly potent and selective inhibitor belonging to the 2,4-dianilinopyrimidine class.[16] Its selectivity for Aurora A over Aurora B is remarkable (over 1000-fold) and is attributed to its ability to exploit a single amino acid difference, Thr217, in the Aurora A active site.[16]

The binding mode for this class of inhibitors typically involves:

-

Hinge Region Interaction: The pyrimidine core forms critical hydrogen bonds with the backbone of residues in the hinge region (e.g., Ala213) of Aurora A, mimicking the interaction of the adenine ring of ATP.[17]

-

Hydrophobic Pockets: The aniline groups extend into adjacent hydrophobic pockets. One pocket is located near the gatekeeper residue, while the other extends towards the solvent-exposed region.[17]

-

Selectivity Determinants: The interaction with Thr217 is key to isoform selectivity. The corresponding residue in Aurora B is a bulkier glutamic acid, which would create steric and electrostatic clashes with the inhibitor.[6][10] This structural difference is a primary basis for the rational design of selective Aurora A inhibitors.[6]

Logical Diagram of Inhibitor-Kinase Interaction

Caption: Logical relationship showing this compound interacting with key regions of the kinase's ATP-binding site.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for comparison and analysis.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | IC50 / Ki | Selectivity (vs. Aurora B) | Reference |

| This compound (TCS7010) | Aurora A | 3.4 nM (IC50) | >1000-fold | [16] |

| MLN8237 (Alisertib) | Aurora A | <10 pM - 1.2 nM (Ki) | ~200-fold | [9] |

| MLN8054 | Aurora A | 2.5 nM (Ki) | 11-fold | [9] |

| AZD1152-HQPA | Aurora B | 0.37 nM (Ki) | >1000-fold (selective for B) | [9] |

Table 2: Biophysical and Crystallographic Data

| Complex | PDB Code | Resolution (Å) | Method | Affinity (Kd) | Reference |

| Aurora-A / Pyrazolo-pyrimidine | 2C6D | 2.7 | X-ray Crystallography | - | [17] |

| Aurora-A / MLN8054 | 2X81 | 2.3 | X-ray Crystallography | - | [10] |

| Aurora-A / vNAR-D01 (Allosteric) | 5L8J | 1.67 | X-ray Crystallography | 2 µM | [8][18] |

| Aurora-A / MK-5108 | 4C3P | 2.3 | X-ray Crystallography | ≤10 pM (Ki) | [9] |

Detailed Experimental Protocols

X-ray Crystallography of Aurora A-Inhibitor Complex

This protocol outlines the general steps for determining the crystal structure of an Aurora A-inhibitor complex.

1. Protein Expression and Purification:

- Clone the human Aurora A kinase domain (e.g., residues 122-403) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His6).

- Transform the plasmid into E. coli (e.g., BL21(DE3) strain).

- Grow cells in LB media at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with IPTG (0.1-0.5 mM) and incubate overnight at a reduced temperature (e.g., 18°C).

- Harvest cells by centrifugation and lyse using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

- Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged, Glutathione for GST-tagged).

- Cleave the tag using a specific protease (e.g., TEV or Thrombin) if desired.

- Perform further purification using ion-exchange and size-exclusion chromatography (SEC) to obtain a highly pure and homogenous protein sample.

2. Crystallization:

- Concentrate the purified Aurora A to 5-10 mg/mL.

- Incubate the protein with a 2- to 5-fold molar excess of the inhibitor (dissolved in DMSO) for 1-2 hours on ice.

- Screen for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods with commercial crystallization screens.

- Optimize initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

3. Data Collection and Structure Determination:

- Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data using software like XDS or HKL2000.

- Solve the structure using molecular replacement with a previously determined Aurora A structure (e.g., PDB: 1MQ4) as a search model.

- Refine the model iteratively using software like PHENIX or REFMAC5, including manual model building in Coot to fit the inhibitor into the electron density map.

- Validate the final structure using tools like MolProbity.

Workflow for X-ray Crystallography

Caption: A high-level workflow diagram for determining the crystal structure of a kinase-inhibitor complex.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

1. Materials:

- Recombinant active Aurora A kinase (e.g., Promega #V5521).

- Kinase substrate (e.g., Kemptide or Myelin Basic Protein, MBP).

- ATP.

- Aurora A Kinase Buffer: 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[5]

- Test Inhibitor (serially diluted in DMSO).

- ADP-Glo™ Kinase Assay Kit (Promega #V9101).

2. Protocol:

- Prepare a Master Mix containing 1x Kinase Buffer, ATP (at or below Km), and substrate.

- Add 2.5 µL of serially diluted test inhibitor or DMSO (as a control) to the wells of a 384-well plate.

- Add 2.5 µL of diluted Aurora A kinase to the inhibitor wells. For "no enzyme" blank controls, add 2.5 µL of 1x Kinase Buffer instead.

- Initiate the kinase reaction by adding 5 µL of the Master Mix to all wells.

- Incubate the plate at 30°C for 45-60 minutes.[5][19]

- Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

- Convert the ADP produced to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-45 minutes at room temperature.[19]

- Measure the luminescence using a plate reader.

- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ format.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR measures real-time binding interactions between an immobilized ligand and an analyte in solution.

1. Materials:

- SPR instrument (e.g., Biacore).

- Sensor chip (e.g., Sensor Chip SA for biotinylated protein).

- Purified, single-site specifically biotinylated Aurora A kinase.

- SPR running buffer (e.g., HBS-EP+).

- Test inhibitor.

2. Protocol:

- Immobilize the biotinylated Aurora A kinase onto the streptavidin-coated sensor chip surface to a target response level (e.g., 250-550 RU).[18] Use one flow cell as a reference (no protein).

- Prepare a dilution series of the inhibitor in running buffer, including a zero-concentration blank.

- Inject the inhibitor solutions over the kinase and reference surfaces at a constant flow rate, starting with the lowest concentration.

- Monitor the association phase during the injection, followed by a dissociation phase where running buffer flows over the chip.

- After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution.

- Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

- Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]

Conclusion

The structural and biochemical investigation of Aurora A kinase with selective inhibitors like this compound provides a clear blueprint for modern drug design. By leveraging detailed crystallographic insights into the specific interactions within the ATP-binding pocket—particularly with selectivity-determining residues like Thr217—it is possible to design compounds with high potency and minimal off-target effects. The methodologies presented here, from protein crystallography to quantitative kinase assays and biophysical characterization, represent the standard workflow for characterizing and optimizing kinase inhibitors. This integrated approach is essential for advancing novel Aurora A inhibitors from discovery into clinical development as next-generation cancer therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. Aurora kinase - Wikipedia [en.wikipedia.org]

- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. promega.sg [promega.sg]

- 6. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. pnas.org [pnas.org]

- 15. conservancy.umn.edu [conservancy.umn.edu]

- 16. selleckchem.com [selleckchem.com]

- 17. csmres.co.uk [csmres.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

Preliminary Studies on Aurora A Inhibitor Alisertib (MLN8237) in Cancer Cell Lines

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Alisertib (MLN8237), a selective Aurora A kinase inhibitor, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of Aurora A inhibitors.

Introduction to Aurora A Kinase and Alisertib

Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. It is involved in centrosome maturation and separation, spindle assembly, and mitotic checkpoint control.[1][2] Overexpression of Aurora A is frequently observed in a wide range of human cancers, including breast, colorectal, and lung cancer, and is often associated with genetic instability and poor prognosis.[3][4] This has made Aurora A an attractive target for cancer therapy.

Alisertib (MLN8237) is a potent and selective small-molecule inhibitor of Aurora A kinase.[5][6] It has demonstrated significant anti-proliferative activity in a variety of tumor types in both in vitro and in vivo preclinical models.[3][7] This guide summarizes the key findings from preliminary studies on Alisertib, focusing on its effects on cancer cell viability, cell cycle progression, apoptosis, and the underlying signaling pathways.

Mechanism of Action

Alisertib exerts its anti-cancer effects primarily by inhibiting the catalytic activity of Aurora A kinase.[5] This inhibition disrupts the normal progression of mitosis, leading to several cellular consequences:

-

Mitotic Arrest: Inhibition of Aurora A leads to defects in spindle assembly, activating the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[8][9]

-

Apoptosis: Prolonged mitotic arrest or mitotic catastrophe resulting from Aurora A inhibition can trigger programmed cell death (apoptosis).[7][9]

-

Endoreduplication: In some cases, cells may exit mitosis without proper chromosome segregation, leading to the formation of polyploid cells through a process called endoreduplication.[7]

Data Presentation: In Vitro Efficacy of Alisertib

The following tables summarize the quantitative data on the in vitro effects of Alisertib on various cancer cell lines.

Table 1: IC50 Values of Alisertib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 17.13 (24h)[8] |

| MDA-MB-231 | Breast Cancer | 12.43 (24h)[8] |

| Multiple Myeloma | Multiple Myeloma | 0.003 - 1.71[5] |

| TIB-48 | Peripheral T-cell Lymphoma | 0.08 - 0.1[7] |

| CRL-2396 | Peripheral T-cell Lymphoma | 0.08 - 0.1[7] |

| Colorectal Cancer | Colorectal Cancer | 0.06 - >5[3] |

Table 2: Effect of Alisertib on Cell Cycle Distribution in Breast Cancer Cell Lines

| Cell Line | Treatment (µM) | % of Cells in G1 | % of Cells in G2/M | Fold Increase in G2/M |

| MCF7 [8] | Control (DMSO) | 58.7 | 25.4 | - |

| 0.1 | 39.9 | 43.1 | 1.7 | |

| 1.0 | 13.1 | 75.1 | 3.0 | |

| 5.0 | 11.8 | 78.2 | 3.1 | |

| MDA-MB-231 [8] | Control (DMSO) | 46.1 | 45.7 | - |

| 0.1 | 32.5 | 55.2 | 1.2 | |

| 1.0 | 11.4 | 79.6 | 1.8 | |

| 5.0 | 15.1 | 68.9 | 1.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of Alisertib.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]

Materials:

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Mammalian cells in culture medium

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth over the duration of the experiment.[11]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.[11]

-

Treat the cells with various concentrations of Alisertib or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Record the luminescence using a plate reader.

-

Calculate the IC50 values by normalizing the data to the untreated controls.[11]

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Alisertib or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.[14]

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[16]

-

Incubate the cells at room temperature for 15 minutes in the dark.[15]

-

Add 400 µL of 1X Annexin-binding buffer and gently mix.[15]

-

Add PI to the cell suspension just before analysis.[15]

-

Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content, which is stained with Propidium Iodide (PI).[17]

Materials:

-

70% Ethanol (ice-cold)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[18][19]

-

Incubate the cells on ice for at least 30 minutes.[19]

-

Centrifuge the fixed cells and wash the pellet twice with PBS.[18]

-

Resuspend the cell pellet in PI staining solution containing RNase A.[19]

-

Incubate the cells at room temperature for 5-10 minutes.[18]

-

Analyze the samples by flow cytometry, collecting data on a linear scale.[19]

Western Blotting

Western blotting is used to detect specific proteins in a sample. This protocol outlines the general steps for detecting total Aurora A and its phosphorylated form (p-Aurora A at Thr288).

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.[20]

-

Separate the proteins by size using SDS-PAGE.[20]

-

Transfer the separated proteins to a PVDF membrane.[20]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[20]

-

Incubate the membrane with the primary antibody (e.g., anti-Aurora A or anti-p-Aurora A) overnight at 4°C.[20]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Alisertib has been shown to modulate several key signaling pathways involved in cell cycle control and apoptosis.

Aurora A Signaling in Mitosis

Aurora A is a master regulator of mitotic entry and progression. It is activated by cofactors such as TPX2 and phosphorylates a multitude of substrates to ensure proper spindle formation and chromosome segregation.

Caption: Aurora A activation and its role in mitosis.

Alisertib-Induced Cell Cycle Arrest and Apoptosis

Inhibition of Aurora A by Alisertib leads to G2/M arrest, which can subsequently trigger apoptosis through the p53-dependent pathway.[9][21]

Caption: Alisertib's mechanism leading to apoptosis.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the preliminary in vitro assessment of an Aurora A inhibitor.

Caption: Workflow for in vitro inhibitor studies.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]

- 3. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 12. OUH - Protocols [ous-research.no]

- 13. scispace.com [scispace.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. bio-rad.com [bio-rad.com]